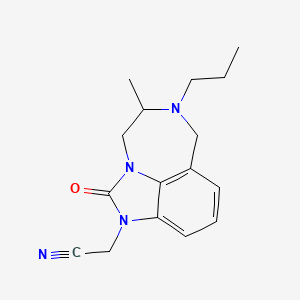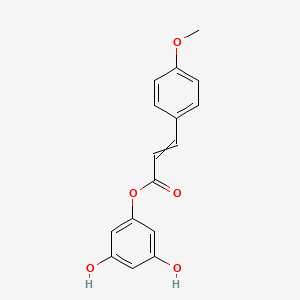
3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate is an organic compound that belongs to the class of phenolic esters. This compound is characterized by the presence of two hydroxyl groups on the phenyl ring and a methoxy group on the acrylate moiety. It is known for its potential biological activities and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate typically involves the esterification of 3,5-dihydroxybenzoic acid with 4-methoxyphenylacrylic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic esters depending on the reagents used.
Applications De Recherche Scientifique
3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Cancer Treatment: It can induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxyphenylacrylate: Similar structure but lacks the methoxy group.
4-Methoxyphenylacrylate: Similar structure but lacks the hydroxyl groups on the phenyl ring.
3,5-Dihydroxybenzoic Acid: Similar structure but lacks the acrylate moiety.
Uniqueness
3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as an antioxidant and anti-inflammatory agent, making it a valuable compound for various scientific research applications .
Propriétés
Numéro CAS |
25528-10-3 |
|---|---|
Formule moléculaire |
C16H14O5 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
(3,5-dihydroxyphenyl) 3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H14O5/c1-20-14-5-2-11(3-6-14)4-7-16(19)21-15-9-12(17)8-13(18)10-15/h2-10,17-18H,1H3 |
Clé InChI |
MFSAWRZYKSSGKY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC(=CC(=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


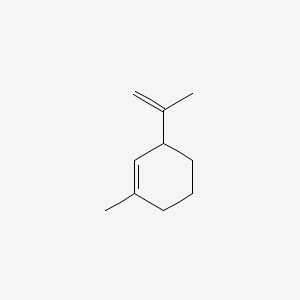

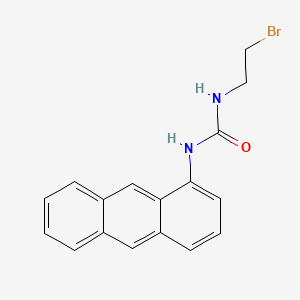
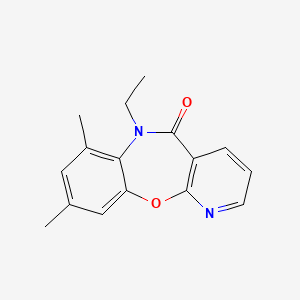
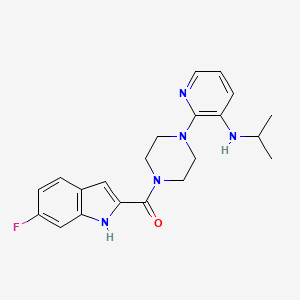
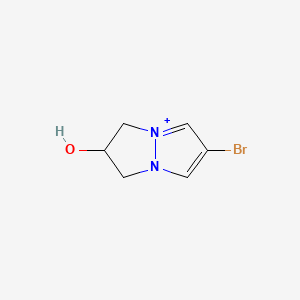

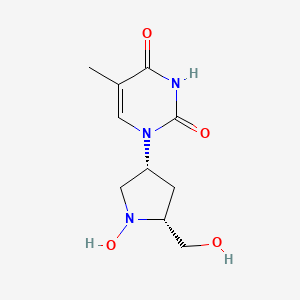
![2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796083.png)

![2-[2,12-Dichloro-16-(2-hydroxyphenyl)-10,20-dithia-4,5,7,8,14,15,17,18-octazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,6,8,11,13,16,18-octaen-6-yl]phenol](/img/structure/B12796095.png)

